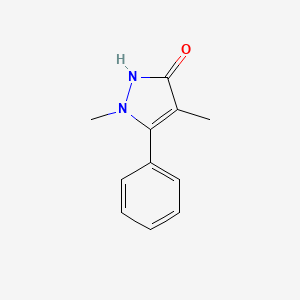
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using catalysts such as sodium acetate . The reaction typically occurs at room temperature and yields high to excellent purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. It can induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: Shares a similar pyrazole core but differs in its substitution pattern.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds have similar biological activities and are used in similar applications.
Uniqueness
1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as both an antioxidant and a cytotoxic agent makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-10(13(2)12-11(8)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,14) |
InChI Key |
KJSWOJMGXUBVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(NC1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
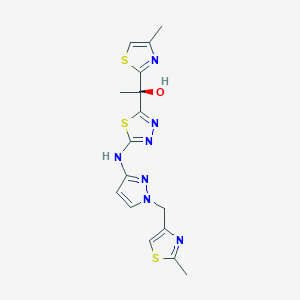
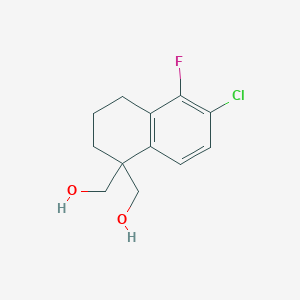

![4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13343277.png)
![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
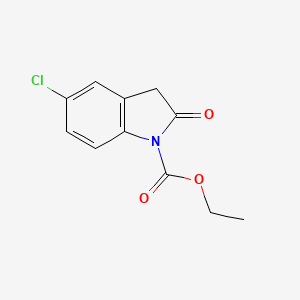
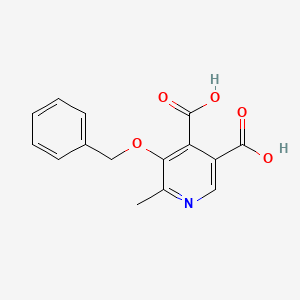
![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)
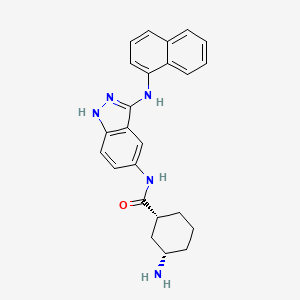
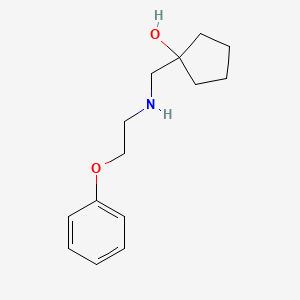
![Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-](/img/structure/B13343315.png)
